2-Methyl-1-nonene

Catalog No.
S774648
CAS No.
2980-71-4
M.F
C10H20
M. Wt
140.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-nonene

CAS Number

2980-71-4

Product Name

2-Methyl-1-nonene

IUPAC Name

2-methylnon-1-ene

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

InChI

InChI=1S/C10H20/c1-4-5-6-7-8-9-10(2)3/h2,4-9H2,1,3H3

InChI Key

YLZQHQUVNZVGOK-UHFFFAOYSA-N

SMILES

CCCCCCCC(=C)C

Canonical SMILES

CCCCCCCC(=C)C

Studying Atmospheric Reaction Rates

One research area utilizing 2-Methyl-1-nonene investigates the rate constants of gas-phase reactions involving specific radicals in the atmosphere. A study published in the International Journal of Chemical Kinetics employed this compound to determine the rate constant for the reaction between nitrogen trioxide radicals (NO₃) and ozone (O₃) using relative rate methods.

2-Methyl-1-nonene is an organic compound with the molecular formula C10_{10}H20_{20}. It is classified as an alkene due to the presence of a carbon-carbon double bond. The structure consists of a nonene backbone with a methyl group attached to the second carbon. This compound is characterized by its linear chain and branched structure, which influences its chemical properties and reactivity.

2-Methyl-1-nonene is a colorless liquid at room temperature, exhibiting a characteristic odor. It has applications in various chemical processes and serves as an important intermediate in organic synthesis.

  • Limited information is publicly available on the specific hazards of 2-Methyl-1-nonene.
  • As a general safety precaution, it is recommended to handle all unknown organic compounds with care, following standard laboratory safety protocols []. This includes wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and working in a well-ventilated fume hood.
Typical of alkenes, including:

  • Addition Reactions: The double bond can react with halogens, hydrogen halides, and water in the presence of acids to form haloalkanes or alcohols.
  • Polymerization: It can undergo polymerization to form polyolefins, which are used in various industrial applications.
  • Oxidation: Reaction with ozone or other oxidizing agents can lead to the formation of aldehydes or ketones, depending on the reaction conditions.

The rate constants for gas-phase reactions involving 2-methyl-1-nonene have been studied, particularly its interaction with nitrate radicals and ozone, which are relevant for atmospheric chemistry .

Several methods exist for synthesizing 2-methyl-1-nonene:

  • Alkylation of 1-Nonene: This involves introducing a methyl group into the nonene structure through alkylation reactions using suitable reagents and catalysts.
  • Dehydration of Alcohols: Alcohol precursors can be dehydrated to form alkenes; for instance, dehydration of 2-methyl-1-decanol can yield 2-methyl-1-nonene.
  • Cracking of Larger Hydrocarbons: Thermal or catalytic cracking of larger hydrocarbons can also produce 2-methyl-1-nonene as a byproduct.

These methods highlight the versatility in producing this compound from various starting materials .

2-Methyl-1-nonene has several applications, including:

  • Chemical Intermediates: It serves as a precursor for synthesizing various chemicals and polymers.
  • Research: Utilized in studies related to atmospheric chemistry, particularly concerning its reactivity with radicals and ozone .
  • Industrial Uses: Employed in the production of surfactants and lubricants due to its hydrophobic properties.

Studies have focused on the interactions of 2-methyl-1-nonene with atmospheric components such as ozone and nitrate radicals. These interactions are crucial for understanding its role in atmospheric chemistry and potential environmental impacts. The rate constants for these reactions provide insights into how this compound behaves under different environmental conditions .

Several compounds share structural similarities with 2-methyl-1-nonene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-NoneneC9_9H18_{18}Linear alkene without branching
3-Methyl-1-noneneC10_{10}H20_{20}Similar structure but different methyl position
2-OcteneC8_8H16_{16}Shorter chain length, also an alkene
1-DeceneC10_{10}H20_{20}Linear alkene with no branching

Uniqueness of 2-Methyl-1-Nonene

The unique feature of 2-methyl-1-nonene lies in its branched structure, which affects its chemical reactivity compared to linear alkenes like 1-nonene or 1-decene. This branching can influence physical properties such as boiling point and viscosity, making it valuable in specific industrial applications.

XLogP3

5.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

2980-71-4

Wikipedia

2-Methyl-1-nonene

Biological Half Life

0.87 Days

Dates

Modify: 2023-08-15
Simonneau et al. Formal SiH4 chemistry using stable and easy-to-handle surrogates. Nature Chemistry, doi: 10.1038/nchem.2329, published online 24 August 2015 http://www.nature.com/nchem

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